Compound Description: AMG 487 is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It displays dose- and time-dependent pharmacokinetics in humans after multiple oral doses. [] AMG 487 undergoes metabolism via CYP3A, resulting in the formation of two primary metabolites: a pyridyl N-oxide (M1) and an O-deethylated AMG 487 (M2). [] M2 further inhibits CYP3A, leading to time-dependent pharmacokinetic changes in AMG 487. []
Compound Description: EMPA is a selective antagonist for the Orexin 2 receptor (OX2). [, ] It exhibits high affinity and a slow dissociation rate from OX2, contributing to its long-lasting antagonistic effects. [] EMPA effectively antagonizes orexin-A-induced potentiation of basal firing frequency in rat ventral tegmental area (VTA) dopaminergic neurons. []
Compound Description: VUF11211 is a high-affinity CXCR3 antagonist belonging to the piperazinyl-piperidine class. [] It features a rigid elongated structure containing two basic groups. [] VUF11211 binds to the major pocket of the CXCR3 transmembrane domains, extending from the minor pocket where NBI-74330 binds. []
Relevance: While structurally distinct from N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide, VUF11211's relevance lies in its shared target, CXCR3. The study comparing VUF11211 and NBI-74330 (another CXCR3 antagonist with closer structural similarity to the target compound) highlights the potential for different chemotypes to interact with CXCR3. [] This suggests that N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide, although structurally distinct from VUF11211, might also interact with CXCR3, potentially at a different binding site.
Compound Description: VUF10472/NBI-74330 is a potent and selective CXCR3 antagonist belonging to the pyrido[2,3-d]pyrimidin-4-one class. [, ] It effectively inhibits the binding of CXCR3 ligands and downstream signaling events, including calcium mobilization and chemotaxis. [, ] NBI-74330 binds to the transmembrane minor pocket of CXCR3, lined by helices 2, 3, and 7. [] It exhibits non-competitive antagonistic and inverse agonist properties at CXCR3. []
Compound Description: VUF10085/AMG-487, another member of the pyrido[2,3-d]pyrimidin-4-one class, acts as a non-competitive antagonist at CXCR3 and exhibits inverse agonist properties. [] It shares significant structural similarity with NBI-74330, including the central acetamide core, pyridin-3-ylmethyl substituent, and an aromatic substituent at position 2 of the acetamide (4-trifluoromethoxy-phenyl). []
Compound Description: VUF5834 belongs to the 3H-quinazolin-4-one class of CXCR3 antagonists. [] It displays non-competitive antagonistic activity at CXCR3 and exhibits inverse agonistic properties at the constitutively active CXCR3 mutant, CXCR3 N3.35A. []
Relevance: Although VUF5834 belongs to a different chemical class than N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide, both compounds target CXCR3. Notably, both VUF5834 and NBI-74330, which shares structural similarities with the target compound, act as non-competitive antagonists at CXCR3. [] This suggests a potential for N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide to interact with CXCR3 in a similar manner.
Compound Description: VUF10132, an imidazolium compound, acts as a non-competitive antagonist and a full inverse agonist at the constitutively active CXCR3 mutant, CXCR3 N3.35A. []
Compound Description: TAK-779 is a quaternary ammonium anilide that acts as a non-competitive antagonist at CXCR3. [] It exhibits weak partial inverse agonism at the constitutively active CXCR3 mutant, CXCR3 N3.35A, suggesting a different binding mode compared to other non-competitive antagonists like VUF5834 and NBI-74330. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.